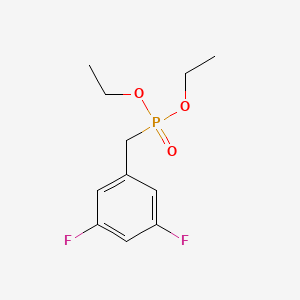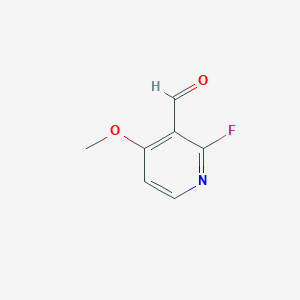
9(10H)-Acridinone, 2-ethoxy-6-nitro-
概要
説明
9(10H)-Acridinone, 2-ethoxy-6-nitro-: is a chemical compound belonging to the acridine family Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinone, 2-ethoxy-6-nitro- typically involves the nitration of 9(10H)-acridinone followed by ethoxylation. One common method includes:
Nitration: The nitration of 9(10H)-acridinone is achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 6-position.
Ethoxylation: The nitro-substituted acridinone is then subjected to ethoxylation using ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically conducted under reflux conditions to facilitate the substitution of the ethoxy group at the 2-position.
Industrial Production Methods: Industrial production of 9(10H)-Acridinone, 2-ethoxy-6-nitro- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amino-substituted acridinone.
Substitution: Formation of various substituted acridinone derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 9(10H)-Acridinone, 2-ethoxy-6-nitro- is used as an intermediate in the synthesis of more complex acridine derivatives. Its unique substituents make it a valuable building block for designing new compounds with potential biological activities.
Biology and Medicine: The compound has shown promise in biological studies, particularly in the development of antimalarial and anticancer agents. Its ability to intercalate with DNA makes it a potential candidate for targeting cancer cells and inhibiting their proliferation.
Industry: In the industrial sector, 9(10H)-Acridinone, 2-ethoxy-6-nitro- is used in the production of dyes and pigments. Its chemical stability and vibrant color properties make it suitable for various applications in the textile and printing industries.
作用機序
The mechanism of action of 9(10H)-Acridinone, 2-ethoxy-6-nitro- involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The nitro group may also contribute to the generation of reactive oxygen species, further enhancing its cytotoxic effects.
類似化合物との比較
- 9(10H)-Acridinone, 2-methoxy-6-nitro-
- 9(10H)-Acridinone, 2-ethoxy-6-chloro-
- 9(10H)-Acridinone, 2-ethoxy-6-amino-
Comparison: Compared to its analogs, 9(10H)-Acridinone, 2-ethoxy-6-nitro- exhibits unique properties due to the presence of both ethoxy and nitro groups. The ethoxy group enhances its solubility in organic solvents, while the nitro group contributes to its biological activity. This combination makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-ethoxy-6-nitro-10H-acridin-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-2-21-10-4-6-13-12(8-10)15(18)11-5-3-9(17(19)20)7-14(11)16-13/h3-8H,2H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNARYMNAIRMDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-(4,9-Diethoxy-1,3-dioxo-1H-benzo[f]isoindol-2(3H)-yl)phenyl)acetic acid](/img/structure/B3267393.png)

![N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B3267411.png)
amine hydrochloride](/img/structure/B3267422.png)




![2-(4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B3267450.png)

![(4-Methylbenzo[b]thiophen-3-yl)methanol](/img/structure/B3267463.png)
![(6-Methylbenzo[b]thiophen-3-yl)methanol](/img/structure/B3267470.png)
